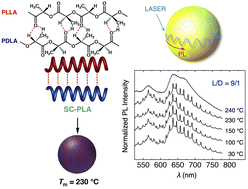Poly(lactic acid) stereocomplex microspheres as thermally tolerant optical resonators†
Nanoscale Pub Date: 2023-11-13 DOI: 10.1039/D3NR05318K
Abstract
Thermally tolerant polymer optical resonators are fabricated from a stereocomplex of poly(L-lactic acid) and poly(D-lactic acid) through the oil-in-water miniemulsion method. The thermal stability of the microspheres of the stereocomplex poly(lactic acid) (SC-PLA) is superior to that of the homochiral poly(lactic acid) (HC-PLA). As a result of the high thermal stability, the optical resonator properties of the SC-PLA microspheres are preserved at an elevated temperature of up to 230 °C, which is 70 °C higher than that of microspheres formed from HC-PLA.


Recommended Literature
- [1] Front cover
- [2] The migration of acetochlor from feed to milk
- [3] Dark matters: black-PDMS nanocomposite for opaque microfluidic systems
- [4] Using different natural origin carriers for development of epigallocatechin gallate (EGCG) solid formulations with improved antioxidant activity by PGSS-drying†
- [5] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [6] First principles investigation on Na-ion storage in two-dimensional boron-rich B2N, B3N, and B5N†
- [7] Experimental and computational study of the exchange interaction between the V(iii) centers in the vanadium-cyclal dimer†
- [8] Concluding Remarks Self-organising polymers
- [9] Synthesis and photophysical properties of multimetallic gold/zinc complexes of (P,N,N,N,P) and (P,N,N) ligands†
- [10] Ultrathin porous NiO nanoflake arrays on nickel foam as an advanced electrode for high performance asymmetric supercapacitors†










